![molecular formula C24H22O4 B14019463 ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate CAS No. 37527-56-3](/img/structure/B14019463.png)
ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate is an organic compound with the molecular formula C24H22O4. It is a derivative of benzoic acid and is characterized by the presence of ethoxycarbonyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate typically involves the esterification of 4-(4-ethoxycarbonylphenyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in the production of polymers and coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-phenylbenzoate: Lacks the additional ethoxycarbonyl groups, resulting in different chemical properties and reactivity.
Methyl 4-[4-(4-methoxycarbonylphenyl)phenyl]benzoate: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups, leading to variations in solubility and reactivity.
Ethyl 4-[4-(4-carboxyphenyl)phenyl]benzoate: Contains carboxylic acid groups instead of ester groups, affecting its acidity and reactivity
These comparisons highlight the unique features of this compound, such as its specific ester groups and their influence on the compound’s chemical behavior and applications.
Propriétés
Numéro CAS |
37527-56-3 |
|---|---|
Formule moléculaire |
C24H22O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C24H22O4/c1-3-27-23(25)21-13-9-19(10-14-21)17-5-7-18(8-6-17)20-11-15-22(16-12-20)24(26)28-4-2/h5-16H,3-4H2,1-2H3 |
Clé InChI |
SKTBNGALWHHGKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



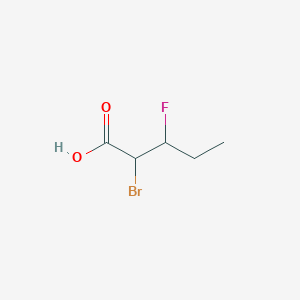

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)

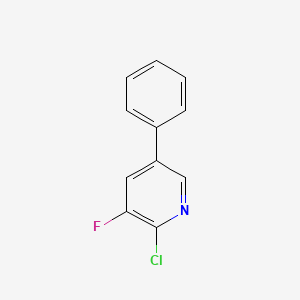
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
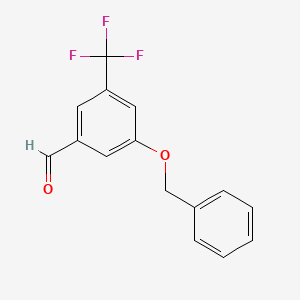
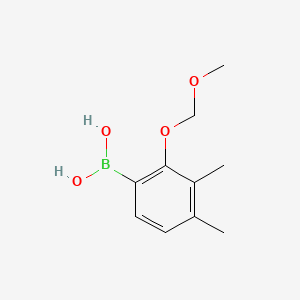
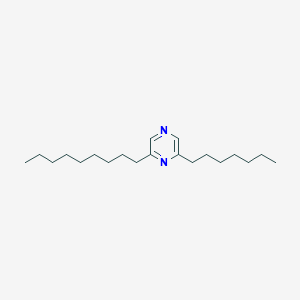
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

